1,3,4-Octadecanetriol, 2-amino-, (2R,3R,4R)-
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Overview
Description
1,3,4-Octadecanetriol, 2-amino-, (2R,3R,4R)- is an organic compound with the molecular formula C18H39NO3. It is a type of sphingolipid, specifically a phytosphingosine, which is a naturally occurring lipid found in plants and animals. This compound is characterized by its long hydrocarbon chain and multiple hydroxyl groups, making it a significant molecule in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Octadecanetriol, 2-amino-, (2R,3R,4R)- typically involves the following steps:
Starting Material: The synthesis begins with a long-chain fatty acid, such as stearic acid.
Reduction: The fatty acid undergoes reduction to form the corresponding alcohol.
Amination: The alcohol is then aminated to introduce the amino group at the second carbon position.
Hydroxylation: Finally, hydroxyl groups are introduced at the first, third, and fourth carbon positions through selective hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar steps as described above. The process is optimized for high yield and purity, employing advanced techniques such as catalytic hydrogenation and enzymatic reactions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Octadecanetriol, 2-amino-, (2R,3R,4R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
1,3,4-Octadecanetriol, 2-amino-, (2R,3R,4R)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a role in cell membrane structure and function.
Medicine: Investigated for its potential in treating skin disorders and as an anti-inflammatory agent.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Cholesterol Regulation: It competes with cholesterol for binding to cholesterol transport proteins, thereby reducing cholesterol absorption and reabsorption.
Anti-inflammatory: It modulates inflammatory pathways by interacting with specific receptors and enzymes involved in the inflammatory response.
Comparison with Similar Compounds
Similar Compounds
Phytosphingosine: Similar structure but differs in the stereochemistry of the hydroxyl groups.
Sphinganine: Lacks one hydroxyl group compared to 1,3,4-Octadecanetriol, 2-amino-, (2R,3R,4R)-.
Ceramides: Contain a fatty acid linked to the amino group, forming an amide bond.
Uniqueness
1,3,4-Octadecanetriol, 2-amino-, (2R,3R,4R)- is unique due to its specific stereochemistry and the presence of three hydroxyl groups, which confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
CAS No. |
191986-06-8 |
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Molecular Formula |
C18H39NO3 |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
(2R,3R,4R)-2-aminooctadecane-1,3,4-triol |
InChI |
InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3/t16-,17-,18-/m1/s1 |
InChI Key |
AERBNCYCJBRYDG-KZNAEPCWSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@@H]([C@@H](CO)N)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(CO)N)O)O |
Origin of Product |
United States |
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